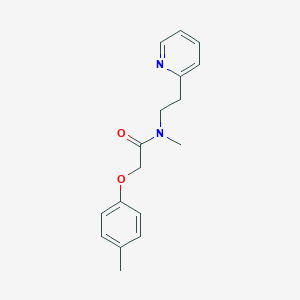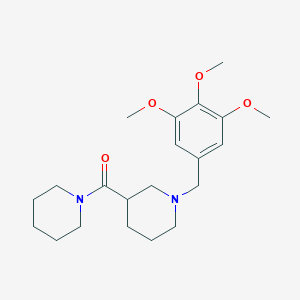
1-(3-Phenylpropyl)-3-(1-piperidinylcarbonyl)piperidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-Phenylpropyl)-3-(1-piperidinylcarbonyl)piperidine, commonly known as PPP, is a synthetic compound that belongs to the class of piperidine derivatives. PPP is a highly selective and potent antagonist of the sigma-1 receptor, which is a protein that is widely expressed in the central and peripheral nervous system. In recent years, PPP has gained significant attention in the scientific community due to its potential applications in various fields of research, including neuroscience, pharmacology, and medicinal chemistry.
Wirkmechanismus
PPP acts as a highly selective and potent antagonist of the sigma-1 receptor, which is a protein that is widely expressed in the central and peripheral nervous system. The sigma-1 receptor is involved in various physiological and pathological processes, including pain perception, memory formation, and neurodegeneration. PPP binds to the sigma-1 receptor with high affinity and inhibits its activity, leading to a modulation of downstream signaling pathways. The exact mechanism of action of PPP is not fully understood, but it is thought to involve the inhibition of voltage-gated calcium channels and the modulation of intracellular calcium signaling.
Biochemical and Physiological Effects
PPP has been shown to have various biochemical and physiological effects, including analgesic, neuroprotective, and antidepressant-like effects. In animal models of pain, PPP has been shown to reduce pain sensitivity and increase pain threshold. PPP has also been shown to have neuroprotective effects in animal models of neurodegenerative diseases, including Alzheimer's and Parkinson's disease. PPP has been shown to reduce neuronal death and improve cognitive function in these models. In animal models of depression, PPP has been shown to have antidepressant-like effects, including an increase in locomotor activity and a reduction in immobility time in the forced swim test.
Vorteile Und Einschränkungen Für Laborexperimente
PPP has several advantages for lab experiments, including its high selectivity and potency as a sigma-1 receptor antagonist. PPP is also relatively easy to synthesize and has been extensively studied in animal models of various diseases. However, PPP has some limitations for lab experiments, including its limited solubility in water and its potential toxicity at high doses. PPP also has a relatively short half-life in vivo, which may limit its effectiveness in certain experiments.
Zukünftige Richtungen
There are several future directions for the research on PPP, including the development of novel sigma-1 receptor ligands with improved pharmacological properties. These ligands could have potential applications in various fields of research, including neuroscience, pharmacology, and medicinal chemistry. Other future directions include the investigation of the mechanisms of action of PPP and the sigma-1 receptor in various physiological and pathological processes, including pain perception, memory formation, and neurodegeneration. The potential clinical applications of PPP, including its use as a therapeutic agent for neurodegenerative diseases and depression, also warrant further investigation.
Synthesemethoden
PPP can be synthesized using various methods, including the reaction of 1-(3-phenylpropyl)piperidine with piperidine-1-carboxamidine hydrochloride in the presence of a base such as sodium hydroxide. The reaction yields PPP as a white crystalline solid with a melting point of 166-168°C. Other methods of synthesis include the reduction of 1-(3-phenylpropyl)-4-piperidone with sodium borohydride and the reaction of 1-(3-phenylpropyl)-4-piperidone with piperidine-1-carboxylic acid in the presence of a base.
Wissenschaftliche Forschungsanwendungen
PPP has been extensively studied for its potential applications in various fields of research, including neuroscience, pharmacology, and medicinal chemistry. In neuroscience, PPP has been shown to modulate the activity of the sigma-1 receptor, which is involved in various physiological and pathological processes, including pain perception, memory formation, and neurodegeneration. PPP has also been shown to have neuroprotective effects in animal models of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
In pharmacology, PPP has been shown to have analgesic effects in animal models of pain, including neuropathic pain and inflammatory pain. PPP has also been shown to have antidepressant-like effects in animal models of depression. In medicinal chemistry, PPP has been used as a lead compound for the development of novel sigma-1 receptor ligands with improved pharmacological properties.
Eigenschaften
Produktname |
1-(3-Phenylpropyl)-3-(1-piperidinylcarbonyl)piperidine |
|---|---|
Molekularformel |
C20H30N2O |
Molekulargewicht |
314.5 g/mol |
IUPAC-Name |
[1-(3-phenylpropyl)piperidin-3-yl]-piperidin-1-ylmethanone |
InChI |
InChI=1S/C20H30N2O/c23-20(22-15-5-2-6-16-22)19-12-8-14-21(17-19)13-7-11-18-9-3-1-4-10-18/h1,3-4,9-10,19H,2,5-8,11-17H2 |
InChI-Schlüssel |
AXULURBODNIBLP-UHFFFAOYSA-N |
SMILES |
C1CCN(CC1)C(=O)C2CCCN(C2)CCCC3=CC=CC=C3 |
Kanonische SMILES |
C1CCN(CC1)C(=O)C2CCCN(C2)CCCC3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-methyl-N-[2-(2-pyridinyl)ethyl]-1-naphthamide](/img/structure/B247282.png)
![2-(4-chlorophenoxy)-N-methyl-N-[2-(2-pyridinyl)ethyl]acetamide](/img/structure/B247283.png)

![2-(4-methoxyphenoxy)-N-methyl-N-[2-(2-pyridinyl)ethyl]acetamide](/img/structure/B247286.png)
![N,3-dimethyl-N-[2-(2-pyridinyl)ethyl]butanamide](/img/structure/B247289.png)
![2-fluoro-N-methyl-N-[2-(2-pyridinyl)ethyl]benzamide](/img/structure/B247290.png)
![4-fluoro-N-methyl-N-[2-(2-pyridinyl)ethyl]benzamide](/img/structure/B247291.png)

![2-(4-Chloro-phenoxy)-1-[4-(2-fluoro-benzoyl)-piperazin-1-yl]-ethanone](/img/structure/B247294.png)
![1-[(4-Chlorophenoxy)acetyl]-4-(1-naphthoyl)piperazine](/img/structure/B247296.png)

![Azepan-1-yl[1-(4-methoxybenzyl)piperidin-3-yl]methanone](/img/structure/B247301.png)

![1-{[1-(2,4,5-Trimethoxybenzyl)-3-piperidinyl]carbonyl}azepane](/img/structure/B247303.png)